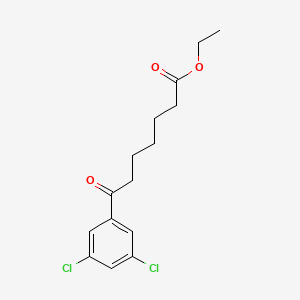

Ethyl 7-(3,5-dichlorophenyl)-7-oxoheptanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 7-(3,5-dichlorophenyl)-7-oxoheptanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 3,5-dichlorophenyl group attached to a heptanoate chain with a keto group at the seventh position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(3,5-dichlorophenyl)-7-oxoheptanoate typically involves the esterification of 7-(3,5-dichlorophenyl)-7-oxoheptanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 7-(3,5-dichlorophenyl)-7-oxoheptanoate can undergo various chemical reactions, including:

Oxidation: The keto group can be further oxidized to form carboxylic acids.

Reduction: The keto group can be reduced to form alcohols.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution.

Major Products

Oxidation: 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid.

Reduction: 7-(3,5-Dichlorophenyl)-7-hydroxyheptanoate.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Ethyl 7-(3,5-dichlorophenyl)-7-oxoheptanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a probe to study enzyme-catalyzed reactions involving ester hydrolysis.

Industry: Used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of Ethyl 7-(3,5-dichlorophenyl)-7-oxoheptanoate involves its interaction with biological targets through its ester and keto functional groups. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with various enzymes and receptors. The keto group can participate in redox reactions, influencing cellular metabolic pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl 7-(3,5-dichlorophenyl)-7-hydroxyheptanoate: Similar structure but with a hydroxyl group instead of a keto group.

7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid: The acid form of the compound.

N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: A structurally related compound with a thiazole ring.

Uniqueness

Ethyl 7-(3,5-dichlorophenyl)-7-oxoheptanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Activité Biologique

Introduction

Ethyl 7-(3,5-dichlorophenyl)-7-oxoheptanoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C15H18Cl2O3 and features a heptanoate backbone with a dichlorophenyl substituent. The presence of the ester and keto functional groups is significant for its biological interactions. The compound typically appears as a yellow to amber liquid, demonstrating moderate solubility in organic solvents like chloroform and ethyl acetate.

| Property | Value |

|---|---|

| Molecular Formula | C15H18Cl2O3 |

| Molecular Weight | Approximately 351.66 g/mol |

| Physical State | Yellow to amber liquid |

| Solubility | Moderate in organic solvents |

The biological activity of this compound can be attributed to its interaction with various biological targets through its ester and keto functional groups. The ester group may undergo hydrolysis, releasing the corresponding acid and alcohol, which can interact with enzymes and receptors involved in metabolic pathways. The keto group can participate in redox reactions, influencing cellular metabolism.

Key Mechanisms

- Enzyme Inhibition : this compound has been shown to inhibit specific enzymes involved in drug metabolism, enhancing the efficacy of co-administered medications.

- Apoptosis Regulation : The compound exhibits potential as an inhibitor of B-cell lymphoma-extra large protein (BCL-XL), which is crucial in regulating apoptosis in cancer cells.

- Antimicrobial Activity : Its structural similarities to known antimicrobial agents suggest possible applications against various pathogens.

Anticancer Properties

Research indicates that this compound possesses significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines such as A549 (lung cancer) and H2228 (non-small cell lung cancer). These studies utilized assays like AO/EB staining and flow cytometry to quantify apoptotic cells.

Case Study Results :

- Cell Lines Tested : A549 and H2228

- Concentration Range : 1.0 μM to 4.0 μM

- Apoptosis Rate Increase :

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored through its structural relationship with indole derivatives known for their antiviral properties. Preliminary assays indicate that this compound may exhibit antiviral activity against influenza A and Coxsackie B4 virus with IC50 values in the micromolar range.

Neuroprotective Effects

In neuropharmacology, the compound's neuroprotective capabilities are being investigated due to its structural resemblance to other neuroprotective agents. In vitro models of oxidative stress have shown promising results regarding neuronal cell survival when treated with this compound.

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Observations |

|---|---|

| Anticancer | Induces apoptosis in A549 and H2228 cell lines; significant increase in apoptotic cells at higher concentrations |

| Antimicrobial | Potential antiviral activity against influenza A; IC50 values suggest efficacy |

| Neuroprotective | Promising results in oxidative stress models |

| Enzyme Interaction | Inhibits drug metabolism enzymes |

Propriétés

IUPAC Name |

ethyl 7-(3,5-dichlorophenyl)-7-oxoheptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18Cl2O3/c1-2-20-15(19)7-5-3-4-6-14(18)11-8-12(16)10-13(17)9-11/h8-10H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDLMMNIQTSUBPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC(=CC(=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18Cl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645563 |

Source

|

| Record name | Ethyl 7-(3,5-dichlorophenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898751-93-4 |

Source

|

| Record name | Ethyl 7-(3,5-dichlorophenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.